![molecular formula C16H18N2O2 B12628012 N~3~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide CAS No. 919997-30-1](/img/structure/B12628012.png)
N~3~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-[([1,1’-ビフェニル]-3-イル)メチル]-N-ヒドロキシ-β-アラニンアミドは、ビフェニル基がβ-アラニンアミド部分に結合した複雑な有機化合物です。
2. 製法
合成経路と反応条件: N3-[([1,1’-ビフェニル]-3-イル)メチル]-N-ヒドロキシ-β-アラニンアミドの合成は、通常、以下の手順を伴います。
ビフェニル中間体の生成: ビフェニル中間体は、ハロゲン化ビフェニル誘導体とボロン酸をパラジウム触媒の存在下で反応させる鈴木・宮浦カップリング反応により合成できます。
β-アラニンアミド部分の結合: 次に、ビフェニル中間体を適切な条件下でβ-アラニンアミドと反応させて、最終生成物を生成します。このステップには、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング試薬を使用して、アミド結合の形成を促進する場合があります。
工業生産方法: N3-[([1,1’-ビフェニル]-3-イル)メチル]-N-ヒドロキシ-β-アラニンアミドの工業生産には、実験室規模の合成方法をスケールアップすることが含まれる場合があります。これには、最終生成物の高い収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。
反応の種類:
酸化: この化合物は、特にヒドロキシ基で酸化反応を起こし、対応するオキソ誘導体生成を導くことがあります。
還元: 還元反応はアミド結合を標的にし、アミンに変換することができる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO~4~) や三酸化クロム (CrO~3~) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH~4~) や水素化ホウ素ナトリウム (NaBH~4~) などの還元剤が一般的に使用されます。
置換: 求電子置換反応には、ハロゲン (Cl~2~, Br2) やニトロ化剤 (HNO~3~/H~2~SO~4~) などの試薬が関与する可能性があります。
主な生成物:
酸化: オキソ誘導体の生成。
還元: アミン誘導体の生成。
置換: ビフェニル環への様々な官能基の導入。
4. 科学研究への応用
N~3~-[([1,1’-ビフェニル]-3-イル)メチル]-N-ヒドロキシ-β-アラニンアミドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されています。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学: 独自の構造的特徴により、潜在的な治療薬として研究されています。
産業: ポリマーやコーティングなどの高度な材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N3-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Attachment of the Beta-Alaninamide Moiety: The biphenyl intermediate is then reacted with beta-alaninamide under appropriate conditions to form the final compound. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of N3-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~).
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the biphenyl ring.
科学的研究の応用
N~3~-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
N3-[([1,1’-ビフェニル]-3-イル)メチル]-N-ヒドロキシ-β-アラニンアミドの作用機序には、特定の分子標的との相互作用が含まれます。ビフェニル基は、タンパク質の疎水性ポケットへの結合を促進する可能性があり、β-アラニンアミド部分は、活性部位や触媒残基と相互作用する可能性があります。これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物:
- N~3~-[([1,1’-ビフェニル]-4-イル)メチル]-N-ヒドロキシ-β-アラニンアミド
- N~3~-[([1,1’-ビフェニル]-2-イル)メチル]-N-ヒドロキシ-β-アラニンアミド
比較:
- 構造の違い: ビフェニル基の結合位置 (3-イル、4-イル、2-イル) は、化合物の特性と反応性に影響を与える可能性があります。
- 独自の特徴: N3-[([1,1’-ビフェニル]-3-イル)メチル]-N-ヒドロキシ-β-アラニンアミドは、その特定の結合位置により、類似体と比較して独自の生物活性と化学反応性を発揮する可能性があります。
類似化合物との比較
- N~3~-[([1,1’-Biphenyl]-4-yl)methyl]-N-hydroxy-beta-alaninamide
- N~3~-[([1,1’-Biphenyl]-2-yl)methyl]-N-hydroxy-beta-alaninamide
Comparison:
- Structural Differences: The position of the biphenyl group attachment (3-yl, 4-yl, 2-yl) can influence the compound’s properties and reactivity.
- Unique Features: N3-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide is unique due to its specific attachment position, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
919997-30-1 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
N-hydroxy-3-[(3-phenylphenyl)methylamino]propanamide |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-20)9-10-17-12-13-5-4-8-15(11-13)14-6-2-1-3-7-14/h1-8,11,17,20H,9-10,12H2,(H,18,19) |
InChIキー |
XPWPHQRYMQJDGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


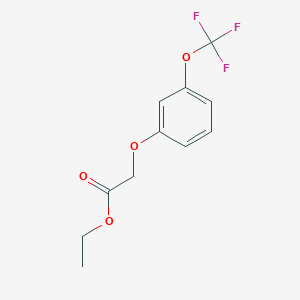
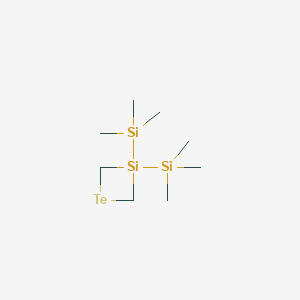
![2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12627944.png)
![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
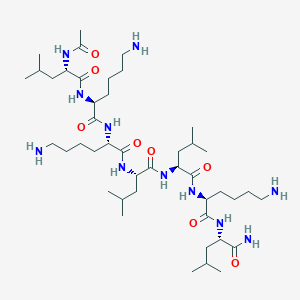
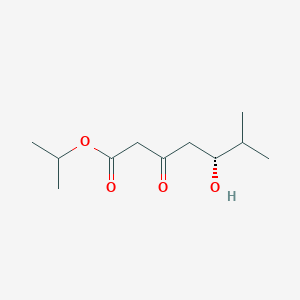
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
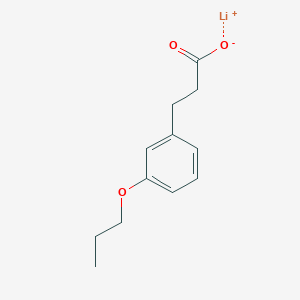
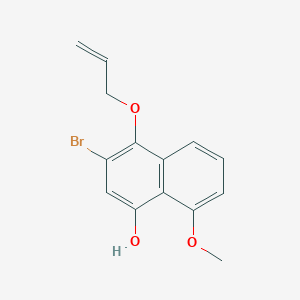
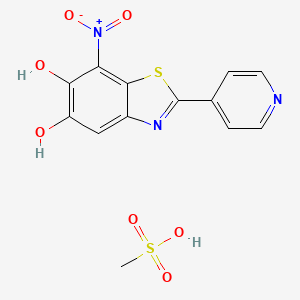
![(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12627987.png)

![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
